Fmoc-Pro-Pro-Pro-Pro-OH

Übersicht

Beschreibung

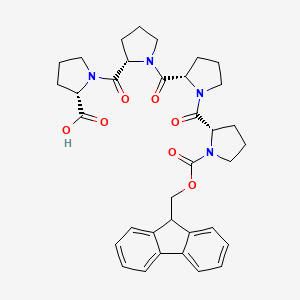

Fmoc-Pro-Pro-Pro-Pro-OH: is a synthetic peptide composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection. The presence of multiple proline residues imparts unique structural properties, making it valuable in various research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-Pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the attachment of the first proline residue to a solid support, followed by the sequential addition of Fmoc-protected proline residues. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the Fmoc group is removed using a base such as piperidine, allowing the next proline residue to be added .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-Pro-Pro-Pro-Pro-OH primarily undergoes reactions typical of peptides, including:

Deprotection: Removal of the Fmoc group using bases like piperidine.

Coupling: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as DIC and HOBt.

Cleavage: Detachment from the solid support using acids like trifluoroacetic acid (TFA).

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF).

Coupling: DIC and HOBt in DMF.

Cleavage: TFA with scavengers like water and triisopropylsilane (TIS).

Major Products: The primary product of these reactions is the desired peptide sequence, with the Fmoc group removed and the peptide cleaved from the solid support .

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-Pro-Pro-Pro-Pro-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research purposes. Its stability and ease of deprotection make it a preferred choice for synthesizing complex peptides .

Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of proline-rich peptides. It is also employed in the development of peptide-based drugs .

Medicine: this compound is utilized in the synthesis of therapeutic peptides and peptidomimetics.

Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .

Wirkmechanismus

The mechanism of action of Fmoc-Pro-Pro-Pro-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminus of the peptide, preventing unwanted reactions during synthesis. Upon deprotection, the free amine group can participate in coupling reactions to form peptide bonds. The proline residues contribute to the structural properties of the peptide, influencing its folding and stability .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Pro-Pro-OH: A shorter peptide with two proline residues.

Fmoc-Pro-OH: A single proline residue with an Fmoc protecting group.

Fmoc-Gly-Pro-OH: A peptide with glycine and proline residues.

Uniqueness: Fmoc-Pro-Pro-Pro-Pro-OH is unique due to its four consecutive proline residues, which impart distinct structural properties. This makes it particularly useful in studying the effects of proline-rich sequences on peptide folding and stability .

Biologische Aktivität

Fmoc-Pro-Pro-Pro-Pro-OH (also known as Fmoc-PPPP) is a pentapeptide building block that plays a significant role in peptide synthesis and various biological applications. Its unique structure, characterized by multiple proline residues, confers specific conformational properties that are valuable in drug development, bioconjugation, and neuropharmacology.

- Molecular Formula : C25H26N2O5

- Molecular Weight : 442.49 g/mol

- Purity : HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8% .

Biological Applications

This compound has been utilized in several key areas of biological research:

- Peptide Synthesis :

- Drug Development :

- Bioconjugation :

- Neuroscience Research :

Structure-Activity Relationship Studies

Research has demonstrated that the structural characteristics of Fmoc-PPPP significantly influence its biological activity:

- Conformational Flexibility : The presence of multiple proline residues allows for unique cis/trans isomerization, which can affect peptide folding and interaction with biological targets .

- Triple Helix Formation : Studies indicate that proline-rich peptides can stabilize triple helical structures, which are relevant in collagen synthesis and tissue engineering .

Case Studies

Several studies highlight the diverse applications and biological activities of this compound:

- Electrochemical Peptide Synthesis :

- Mechanism of Impurity Formation :

- Polymer-Peptide Delivery Platforms :

Data Table: Biological Activities and Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protecting group in SPPS | High stability; low impurity formation |

| Drug Development | Synthesis of peptide-based therapeutics | Enhances bioavailability and specificity |

| Bioconjugation | Creation of targeted drug delivery systems | Improved efficacy in cancer therapy |

| Neuroscience Research | Development of neuropeptides | Critical for understanding neurological disorders |

| Electrochemical Synthesis | Utilization in biphasic electrochemical processes | Effective under sterically hindered conditions |

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)/t27-,28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZYEHJQJDKNHB-KRCBVYEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCC[C@H]7C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.